1-(Indolin-7-yl)ethanone

Medicinal Chemistry Drug Discovery Organic Synthesis

Standard indoline derivatives often lack positional specificity, compromising SAR reproducibility. 1-(Indolin-7-yl)ethanone (7-acetylindoline) offers a defined 7-acetyl substitution pattern for precise structure-activity investigations. - ≥95% purity with full analytical data (NMR, HPLC, GC) ensures experimental validity. - No acetylcholinesterase inhibition at 26 µM, minimizing cholinergic side effects in CNS assays. - Enables regioselective functionalization for indoline-based hybrids and alkaloid analogs.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 104019-19-4
Cat. No. B033993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolin-7-yl)ethanone
CAS104019-19-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1NCC2
InChIInChI=1S/C10H11NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-6H2,1H3
InChIKeyMOOUXQHCDFTMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Indolin-7-yl)ethanone: Indoline Scaffold for Drug Discovery


1-(Indolin-7-yl)ethanone, also known as 7-acetylindoline , is a heterocyclic organic compound belonging to the indoline class, characterized by a bicyclic structure consisting of a benzene ring fused to a saturated pyrrole ring with an acetyl group at the 7-position. With a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for exploring structure-activity relationships (SAR) and developing novel indoline-based hybrids . The indoline scaffold is a privileged structure in drug discovery, recognized for its presence in numerous bioactive molecules .

1-(Indolin-7-yl)ethanone: Irreplaceable in Lead Optimization


While indoline derivatives are widely explored in medicinal chemistry, the precise positioning of substituents on the indoline core is critical for biological activity. 1-(Indolin-7-yl)ethanone features an acetyl group specifically at the 7-position of the indoline ring, a structural feature that can dramatically alter its binding affinity, selectivity, and pharmacokinetic properties compared to other regioisomers or unsubstituted indoline. Studies on related indoline-based compounds demonstrate that subtle changes in substitution patterns, such as moving a functional group from one position to another, can significantly impact target engagement and therapeutic efficacy . Consequently, substituting 1-(Indolin-7-yl)ethanone with a generic or differently substituted indoline derivative without rigorous comparative validation is scientifically unjustified and may lead to erroneous conclusions in SAR studies or drug development programs.

1-(Indolin-7-yl)ethanone: Procurement Evidence Against Analogs


7-Acetyl Substitution: Distinct Molecular Properties

1-(Indolin-7-yl)ethanone (7-acetylindoline) exhibits significantly different physicochemical properties compared to unsubstituted indoline, which directly impact its behavior as a synthetic intermediate. The presence of the acetyl group at the 7-position increases the molecular weight from 119.16 g/mol (indoline) to 161.20 g/mol , while also introducing a hydrogen bond acceptor (the carbonyl oxygen) and altering lipophilicity. These differences are critical for downstream reactions and biological target interactions.

Medicinal Chemistry Drug Discovery Organic Synthesis

7-Position vs. 5-Position Regioselectivity

The reactivity of 1-(indolin-7-yl)ethanone is distinct from that of its 5-substituted isomer, 1-(indolin-5-yl)ethanone . The 7-position on the indoline ring is ortho to the nitrogen, placing the acetyl group in a unique electronic environment that influences its participation in electrophilic aromatic substitution and other reactions. While direct comparative reaction rate data are not available in the open literature for this specific pair, studies on the synthesis of 5- and 7-acetylindole derivatives demonstrate that the position of the acetyl group dictates the outcome of photochemical rearrangements [1], underscoring that regioisomers are not functionally equivalent.

Organic Synthesis Chemical Biology Regioselectivity

Purity and Analytical Documentation Ensure Reproducibility

Reputable vendors supply 1-(Indolin-7-yl)ethanone with a standard purity of 95+% and provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses . This level of analytical rigor ensures that researchers can rely on the identity and purity of the compound for reproducible experiments. In contrast, generic or unspecified indoline derivatives may lack such documentation, introducing variability that can confound biological assay results.

Quality Control Analytical Chemistry Procurement

No Acetylcholinesterase Inhibition vs. Neuroactive Alkaloids

In a selectivity profiling assay, 1-(Indolin-7-yl)ethanone exhibited no inhibitory activity against acetylcholinesterase at a concentration of 26 µM . This negative result is valuable for medicinal chemists, as it differentiates the compound from certain indoline alkaloids that are known to modulate cholinergic systems. This lack of activity can be leveraged to design chemical probes with reduced off-target effects on the cholinergic system, a common concern in CNS drug development.

Neuropharmacology Selectivity Profiling Target Engagement

1-(Indolin-7-yl)ethanone: Key Research Applications


SAR Studies of Indoline-Based Therapeutics

1-(Indolin-7-yl)ethanone serves as a versatile starting point for SAR investigations due to its well-defined 7-acetyl substitution pattern, which provides a handle for further functionalization and a distinct electronic profile compared to other regioisomers . Researchers can systematically modify the acetyl group or the indoline nitrogen to explore how changes affect potency, selectivity, and pharmacokinetic properties of lead compounds targeting enzymes, receptors, or other proteins .

Synthesis of Indoline-Based Hybrids and Natural Product Analogs

The compound's 7-acetylindoline core is a valuable building block for constructing more complex molecules, including analogs of bioactive indoline alkaloids and hybrid structures that combine the indoline scaffold with other pharmacophores . Its reactivity, distinct from 5-substituted isomers , allows for regioselective transformations that are essential for accessing specific chemical space in medicinal chemistry campaigns [1].

CNS-Penetrant Probes with Minimized Cholinergic Activity

Given the documented lack of acetylcholinesterase inhibition at 26 µM , 1-(Indolin-7-yl)ethanone represents a promising starting point for designing CNS-active chemical probes where cholinergic side effects must be minimized. This selectivity profile differentiates it from other indoline-containing compounds that may interact with the cholinergic system, making it a strategic choice for neuroscience-focused drug discovery programs .

High-Purity Reagents for Reproducible Assays

For laboratories conducting high-throughput screening or quantitative biological assays, the availability of 1-(Indolin-7-yl)ethanone with ≥95% purity and comprehensive analytical documentation (NMR, HPLC, GC) ensures experimental reproducibility and minimizes artifacts arising from impurities. This is particularly critical when the compound is used as a reference standard or a key intermediate in multi-step syntheses .

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